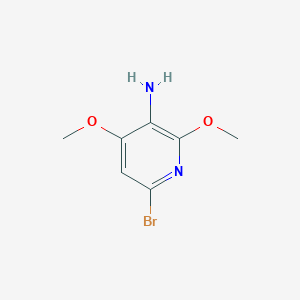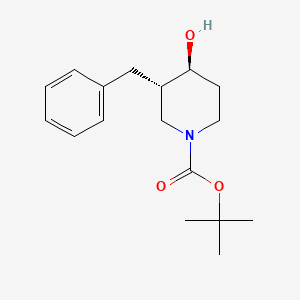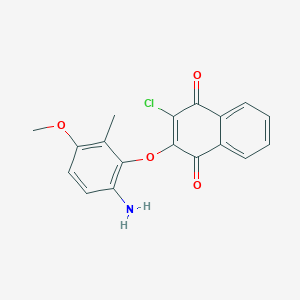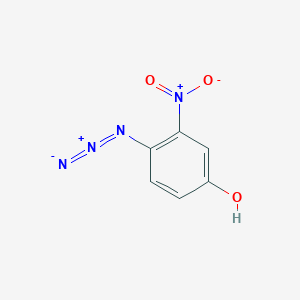
6-Bromo-2,4-dimethoxypyridin-3-amine
Descripción general
Descripción
6-Bromo-2,4-dimethoxypyridin-3-amine is a chemical compound with the empirical formula C7H9BrN2 and a molecular weight of 201.06 g/mol . It belongs to the class of pyridine derivatives and contains bromine, nitrogen, carbon, and hydrogen atoms. The compound’s structure consists of a pyridine ring substituted with two methoxy groups (–OCH3) at positions 2 and 4, as well as a bromine atom at position 6.
Synthesis Analysis
The synthesis of 6-Bromo-2,4-dimethoxypyridin-3-amine involves several steps. While I don’t have specific synthetic procedures for this compound, researchers have explored various methods to prepare it. These methods may include bromination of a suitable precursor or modification of existing pyridine derivatives. Further investigation into the literature would provide detailed synthetic routes .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 6-Bromo-2,4-dimethoxypyridin-3-amine has been utilized in the synthesis of various chemical compounds. For instance, the amination of bromo-derivatives of pyridine has been explored, revealing the potential of 6-bromo-2,4-dimethoxypyridin-3-amine in forming intermediate compounds in chemical reactions (Pieterse & Hertog, 2010).
- It has also been involved in practical synthesis methods, such as the synthesis of 3-bromo-5,6-dihydropyridin-2-ones via β,γ-unsaturated α-bromoketenes and imines (Cardillo et al., 2004).
- Additionally, its reactivity in regioselective displacement reactions has been investigated, providing insights into its potential use in synthesizing substituted pyrimidines (Doulah et al., 2014).
Catalysis and Coordination Chemistry
- The compound has been utilized in studies involving Pd-catalyzed amination reactions, demonstrating its utility in forming various substituted quinazolinones (Garlapati et al., 2012).
- It also plays a role in the synthesis of unsymmetrical tripodal ligands, contributing to research in coordination chemistry and metal complex formation (Benhamou et al., 2011).
Antioxidant Properties
- Research has explored its derivatives in the context of antioxidant properties, particularly focusing on the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols (Wijtmans et al., 2004).
Development of Novel Compounds
- The compound has been a key player in the development of novel pyridine-based derivatives, evidenced by studies involving Suzuki cross-coupling reactions (Ahmad et al., 2017).
- Its application extends to enzymatic strategies for synthesizing enantioenriched amines, useful in pharmaceutical synthesis (Mourelle-Insua et al., 2016).
Role in Drug Discovery
- The compound has been identified as an intermediate in drug discovery processes, contributing to the synthesis of various bioactive molecules (Li et al., 2012).
Propiedades
IUPAC Name |
6-bromo-2,4-dimethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-11-4-3-5(8)10-7(12-2)6(4)9/h3H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQYANZWTNOYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1N)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,4-dimethoxypyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B1383096.png)
![tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1383097.png)
![tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1383098.png)
![2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B1383099.png)
![1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B1383101.png)

![tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383107.png)


![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383110.png)
![tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383112.png)


